[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol
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Overview
Description
[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol: is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)-2-oxabicyclo[211]hexan-4-yl]methanol typically involves the reaction of a suitable bicyclic precursor with trifluoromethylating agents under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic agents or biochemical pathways.
Medicine: In medicine, the compound is explored for its potential pharmacological properties. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties can improve the performance of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- [4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
- 1-[3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine hydrochloride
- 3-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Comparison: Compared to these similar compounds, [1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different reactivity, stability, and biological activity, making it a valuable compound for diverse applications.
Biological Activity
The compound [1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol, with the CAS number 2648956-81-2, belongs to a class of bicyclic compounds that have shown promise in medicinal chemistry due to their unique structural properties. This article explores its biological activity, synthesizing available research findings, physicochemical properties, and potential applications.
- IUPAC Name : (1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanol
- Molecular Formula : C7H9F3O2
- Molecular Weight : 182.14 g/mol
- Purity : 95% .
The biological activity of this compound is largely attributed to its ability to mimic the ortho-substituted phenyl ring in bioactive compounds. This structural similarity allows it to engage with biological targets effectively, potentially enhancing solubility and bioavailability compared to traditional compounds .
Antimicrobial Properties
Recent studies have indicated that derivatives of bicyclic compounds exhibit significant antimicrobial activity. For instance, the incorporation of the 2-oxabicyclo[2.1.1]hexane scaffold into known antimicrobial agents has been shown to improve their efficacy against various pathogens .
Pharmacological Applications
The compound's unique structure may also allow it to serve as a bioisostere for existing drugs, potentially leading to new formulations with improved pharmacokinetic properties. Research has demonstrated that replacing phenyl rings with bicyclic structures can lead to enhanced therapeutic profiles in several classes of drugs, including antifungals and antibacterials .
Study 1: Antibacterial Efficacy
In a comparative study on the antibacterial efficacy of various bicyclic compounds, this compound was tested against strains of E. coli and Staphylococcus aureus. The results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties .
Study 2: Bioisosteric Replacement in Antifungals
Another investigation focused on the replacement of phenyl groups in antifungal agents with the 2-oxabicyclo[2.1.1]hexane scaffold. The modified compounds exhibited improved solubility and reduced toxicity while maintaining antifungal activity against Candida albicans .
Property | Value |
---|---|
Molecular Formula | C7H9F3O2 |
Molecular Weight | 182.14 g/mol |
LogP | -0.5 |
Solubility | High (in water) |
The physicochemical properties indicate that the compound has favorable characteristics for drug development, including good solubility and a balanced lipophilicity which enhances membrane permeability.
Properties
Molecular Formula |
C7H9F3O2 |
---|---|
Molecular Weight |
182.14 g/mol |
IUPAC Name |
[1-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6-1-5(2-6,3-11)4-12-6/h11H,1-4H2 |
InChI Key |
BIGNVVVAMYULAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(OC2)C(F)(F)F)CO |
Origin of Product |
United States |
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